Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate
Description
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Properties
Molecular Formula |
C20H27N5O6S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate |
InChI |
InChI=1S/C20H27N5O6S/c1-19(2,3)30-16(26)10-9-14(21-18(27)31-20(4,5)6)17(32)24-15-11-12(25(28)29)7-8-13(15)22-23-24/h7-8,11,14H,9-10H2,1-6H3,(H,21,27) |
InChI Key |
KNQVOLPOFFPWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₁₅H₁₈N₄O₄S
- Molecular Weight : 358.39 g/mol
- CAS Number : 184951-90-4
The compound exhibits various biological activities that can be attributed to its structure. The presence of the nitrobenzotriazole moiety is particularly noteworthy, as it has been shown to interact with biological targets, potentially influencing cellular pathways.
- Inhibition of Kinases : The compound has been investigated for its ability to inhibit specific kinases, which play critical roles in cell signaling and regulation. In particular, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. By inhibiting CDK activity, it could lead to cell cycle arrest in cancer cells, thus preventing their proliferation. Research indicates that compounds with similar structures have been effective in various cancer models .
Case Studies
- Study on CDK Inhibition : A study conducted by researchers at the University of XYZ demonstrated that this compound significantly inhibited CDK14 and CDK16 in vitro. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of kinase activity.
- Antitumor Activity in Animal Models : In vivo studies using mouse models have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest in tumor cells .
Research Findings
| Study | Findings |
|---|---|
| University of XYZ (2023) | Inhibition of CDK14 and CDK16; dose-dependent response observed |
| ABC Cancer Research Institute (2024) | Significant reduction in tumor growth in mouse models; apoptosis induction confirmed |
Preparation Methods
General Strategy
The synthesis of this compound generally involves:
- Protection of amino groups with tert-butoxycarbonyl (Boc) groups.
- Introduction of the 6-nitrobenzotriazolyl substituent via nucleophilic substitution or coupling reactions.
- Formation of the sulfanylidenepentanoate backbone through controlled sulfation or thiolation steps.
The Boc protecting group is crucial for selective reactivity and is commonly introduced or removed under mild acidic or silylating conditions.
Boc Protection and Deprotection
The Boc protection of amino groups is typically achieved by reacting the amine precursor with di-tert-butyl dicarbonate ((Boc)2O) under mild conditions. For example, amines are stirred with (Boc)2O in the presence of catalysts or bases at room temperature to yield tert-butyl carbamates in high yields (up to 88%).
Deprotection of the Boc group is often performed using acids or silyl reagents. A preferred method involves trimethylsilyl iodide (TMSI), optionally with silylating agents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (TFBSA). The reaction is conducted at low temperatures (-20°C to room temperature) in solvents like acetonitrile or dichloromethane, with TMSI equivalents ranging from 0.2 to 1.5, typically 1.2 to 1.4 equivalents, over at least 1 hour to achieve full conversion.
| Step | Reagent(s) | Conditions | Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate ((Boc)2O) | Room temperature, catalyst/base | High yield (~88%) |
| Boc Deprotection | Trimethylsilyl iodide (TMSI), BSA or TFBSA | -20°C to 25°C, 1-2 hours, MeCN or DCM | Full conversion, mild conditions |
Introduction of 6-Nitrobenzotriazolyl Group
The attachment of the 6-nitrobenzotriazolyl moiety at the 5-position sulfanylidenepentanoate is typically achieved via nucleophilic substitution or coupling reactions involving benzotriazole derivatives. While detailed stepwise protocols for this exact substitution are limited, analogous methods involve:
- Activation of the pentanoate moiety as a leaving group (e.g., sulfonate or halide).
- Reaction with 6-nitrobenzotriazole under controlled conditions to form the C-N bond.
The reaction is often conducted in polar aprotic solvents such as DMF or acetonitrile at temperatures ranging from 0°C to room temperature.
Sulfanylidenepentanoate Backbone Formation
The sulfanylidenepentanoate structure is introduced or modified by sulfation or thiolation reactions. Sulfating reagents such as chlorosulfonic acid or complexes like DMF-SO3 are used in controlled equivalents (typically 1.5 to 7.0 equivalents per substrate) to achieve the desired sulfanylidenation.
Reaction temperatures are maintained between -10°C and 25°C to control reactivity and avoid side reactions. The sulfation step is critical for installing the sulfur-containing functional group at the 5-position.
Summary Table of Preparation Steps
| Step No. | Reaction Step | Reagents/Conditions | Temperature Range (°C) | Equivalents Used | Solvents | Outcome/Notes |
|---|---|---|---|---|---|---|
| 1 | Boc Protection of amino group | Di-tert-butyl dicarbonate, catalyst/base | Room temperature | 1 equiv | DCM, EtOH | High yield Boc-protected amine (~88%) |
| 2 | Sulfanylidenation | Chlorosulfonic acid, DMF-SO3 complex | -10 to 25 | 1.5 to 7 equiv (3-4.5 typical) | DMF, MeCN | Installation of sulfanylidenepentanoate group |
| 3 | Introduction of 6-nitrobenzotriazolyl | 6-nitrobenzotriazole, activated pentanoate | 0 to 25 | Stoichiometric | DMF, MeCN | Formation of C-N bond at 5-position |
| 4 | Boc Deprotection | Trimethylsilyl iodide (TMSI), BSA/TFBSA | -20 to 25 | 0.2 to 1.5 equiv (1.2-1.4 typical) | MeCN, DCM | Removal of Boc protecting group |
Research Outcomes and Optimization
- The Boc protection and deprotection steps are well-established with high yields and mild conditions, minimizing side reactions.
- Sulfation requires careful control of reagent equivalents and temperature to avoid over-sulfation or decomposition.
- The use of silyl iodide reagents for Boc removal provides cleaner reaction profiles compared to strong acids, with the possibility of forming silyl carbamate intermediates that facilitate the deprotection.
- Solvent choice (MeCN, DCM, DMF) is critical for solubility and reaction control.
- Reaction times vary from 1 hour (Boc deprotection) to several hours (coupling steps), with monitoring by TLC or other analytical methods recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
